molecular formula C12H12BrClN3OP B12929717 (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

Cat. No.: B12929717
M. Wt: 360.57 g/mol
InChI Key: NUSJWHMDHVMUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and chlorine-substituted pyrimidine ring, an amino group, and a dimethylphosphine oxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can influence its reactivity and binding properties.

Properties

Molecular Formula

C12H12BrClN3OP

Molecular Weight

360.57 g/mol

IUPAC Name

5-bromo-2-chloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H12BrClN3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

NUSJWHMDHVMUIJ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.